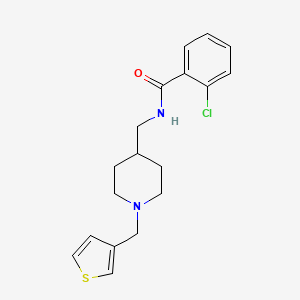

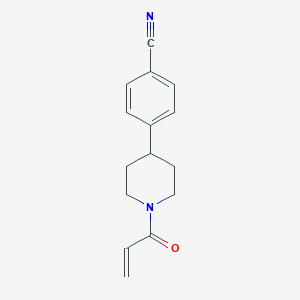

![molecular formula C20H17N3OS B2814488 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2058502-57-9](/img/structure/B2814488.png)

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

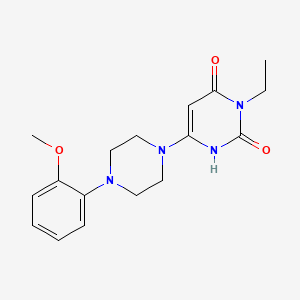

The compound appears to contain a pyrimidine moiety and a thiophene moiety. Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing thiophene are known for their applications in pharmaceuticals and materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and chiral centers. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrimidine and thiophene moieties. For example, pyrimidines can undergo reactions like alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Kinase Inhibition and Anticancer Activity

The compound’s structure suggests it may act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer. Researchers have synthesized halogenated derivatives of this compound, such as 5e, 5h, 5k, and 5l. These derivatives exhibit promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, compound 5k stands out as the most potent inhibitor, targeting enzymes like EGFR, Her2, VEGFR2, and CDK2 with IC50 values comparable to the well-known TKI sunitinib (IC50 = 261 nM). Mechanistic studies reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, making it a candidate for further development as a multi-targeted kinase inhibitor .

Apoptosis Induction

Compound 5k’s ability to induce apoptosis is noteworthy. It enhances proapoptotic proteins (such as caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2. This dual action promotes programmed cell death, which is crucial for cancer therapy .

Tyrosine Kinase Inhibition

Given its structural features, the compound likely inhibits tyrosine kinases (TKs). TKIs are essential in cancer treatment, as they specifically target aberrant TK activity. Compound 5k’s potency against EGFR, Her2, and VEGFR2 underscores its potential as a TKI .

Multiple Kinase Inhibition

Multi-targeted kinase inhibitors (MTKIs) are valuable because they simultaneously inhibit multiple kinases involved in cancer progression. Compound 5k’s activity against several enzymes positions it as a promising MTKI candidate .

Anti-Diabetic Potential

While not directly related to cancer, exploring the compound’s effects on diabetes is intriguing. Researchers have designed pyrrolo[2,3-d]pyrimidine hybrids and investigated their in vitro anti-diabetic potential. Molecular docking studies and MD modeling can shed light on their mechanisms of action .

Synthetic Transformations

The compound’s reactivity allows for synthetic transformations. For instance, under specific conditions, it can cyclize to form pyrido[2,3-d]pyrimidin-5-one derivatives. Understanding these transformations aids in designing related compounds for various applications .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4-thiophen-2-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(14-5-3-13(4-6-14)19-2-1-9-25-19)23-15-7-8-18(23)16-11-21-12-22-17(16)10-15/h1-6,9,11-12,15,18H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCITTOFNNFJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

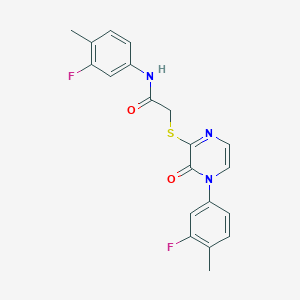

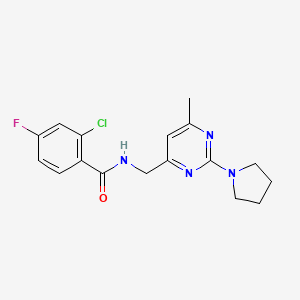

![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)

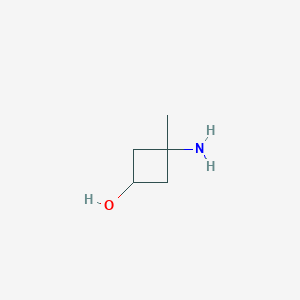

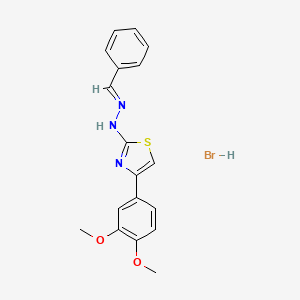

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one](/img/structure/B2814416.png)

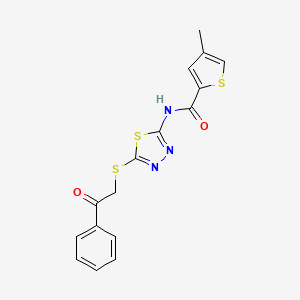

![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)

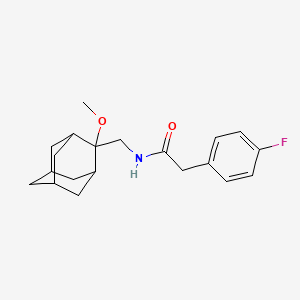

![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)